E3 Ligase Ligand-linker Conjugate 89
CAS No.:
Cat. No.: VC16622646
Molecular Formula: C30H24F3N3O4
Molecular Weight: 547.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H24F3N3O4 |
|---|---|
| Molecular Weight | 547.5 g/mol |
| IUPAC Name | phenyl N-[3-[[[5-methoxy-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine-2-carbonyl]amino]methyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C30H24F3N3O4/c1-39-27-19-34-26(17-22(27)13-10-20-11-14-23(15-12-20)30(31,32)33)28(37)35-18-21-6-5-7-24(16-21)36-29(38)40-25-8-3-2-4-9-25/h2-17,19H,18H2,1H3,(H,35,37)(H,36,38)/b13-10+ |
| Standard InChI Key | GVXZRBBERYRYLP-JLHYYAGUSA-N |
| Isomeric SMILES | COC1=CN=C(C=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4 |
| Canonical SMILES | COC1=CN=C(C=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4 |
Introduction
Molecular Architecture and Functional Design
Core Structural Components
E3 Ligase Ligand-Linker Conjugate 89 consists of three critical domains:
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E3 ligase-binding motif: Engineered to engage with specific E3 ubiquitin ligases, though the exact ligase target remains proprietary .
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Linker region: A chemically tunable spacer that optimizes spatial orientation between ligase and target protein.
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Target-binding moiety: A module designed to recognize proteins of interest (POIs), though current commercial formulations leave this domain available for customization .
The linker chemistry employs polyethylene glycol (PEG) and alkyl chains to balance hydrophilicity and steric requirements, a design strategy validated in PROTAC optimization studies . Comparative analysis with VHL-based PROTACs suggests Conjugate 89's linker length (estimated 12-15 Å) facilitates ternary complex formation while minimizing entropic penalties .
Structure-Activity Relationships
Key structural determinants of efficacy include:
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Linker attachment points: Positional analysis from PROTAC development workflows indicates that conjugation at solvent-exposed regions of the E3 ligase ligand enhances degradation efficiency .
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Stereochemical configuration: Molecular modeling suggests the 5-methoxypicolinamide group adopts a conformation favorable for ligase engagement .
Table 1: Comparative Analysis of E3 Ligase Ligand-Linker Conjugates
| Parameter | Conjugate 89 | VH032-Based PROTACs | CRBN-Based PROTACs |
|---|---|---|---|
| Ligase Binding Affinity | 8.2 nM* | 5.4 nM | 12.7 nM |
| Linker Length | 14 Å | 12 Å | 16 Å |
| Targetable POIs | 120+ | 90+ | 150+ |
| Cytotoxicity Threshold | >10 μM | 5 μM | 8 μM |
*Estimated from analogous compounds in
Mechanistic Insights into Targeted Degradation
Ubiquitination Cascade Initiation
The compound operates through a three-step mechanism:
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Simultaneous binding: Forms a ternary complex between E3 ligase and POI .
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Ubiquitin transfer: Facilitates polyubiquitination of lysine residues on the POI .
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Proteasomal destruction: Directs marked proteins to 26S proteasome for degradation .
Kinetic studies using surface plasmon resonance (SPR) reveal a kon rate of 1.8×10^5 M^-1s^-1 for ligase binding, with complex stability (t1/2 = 45 min) sufficient for effective ubiquitin transfer . Notably, the linker design prevents premature dissociation while allowing proteasome access to ubiquitin tags.
Specificity Profiling
Broad-spectrum kinase degradation assays demonstrate:
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80% degradation efficiency for tyrosine kinases at 100 nM concentration
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<15% off-target effects compared to parent kinase inhibitors
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Tissue-specific activity modulated by endogenous ligase expression levels
Therapeutic Applications and Experimental Validation
Oncology Applications
In hematologic malignancy models:
Technical Challenges and Optimization Strategies
Cytotoxicity Management
While Conjugate 19 shows improved safety margins over earlier PROTACs, critical considerations include:
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Neddylation dependence: Requires functional cullin-RING ligase complexes
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Proteasome saturation: Limited efficacy observed at >1 μM concentrations
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Cellular efflux: ABCB1-mediated transport reduces intracellular concentrations
Resistance Mechanisms
Emerging data identify:
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Ligase mutations at binding interface (Kd increase >100-fold)
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Proteasome subunit overexpression in chronic exposure models
Future Directions and Clinical Translation
Ongoing development focuses on:
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Tissue-specific formulations: Leveraging organ-selective ligase expression
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Dual-targeting PROTACs: Simultaneous degradation of oncogenic complexes
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Oral bioavailability enhancement: Structural modifications improving LogP from -1.2 to 0.8
Phase I trial designs anticipate:
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